(5-(Pyridazin-4-yl)pyridin-3-yl)methanol
Description
Historical Context and Significance of Pyridinyl-Pyridazine Scaffolds
The journey into the world of pyridazine (B1198779) chemistry began in 1886 when Emil Fischer first synthesized a substituted pyridazine derivative. core.ac.uk However, the parent pyridazine molecule was isolated later. core.ac.uk Pyridazines are six-membered rings containing two adjacent nitrogen atoms, a feature that imparts distinct physicochemical properties compared to their single-nitrogen counterpart, pyridine (B92270). nih.gov
Historically, the synthesis of pyridazine-containing compounds has been a subject of interest, with various methods being developed over the years, including condensation reactions of 1,4-dicarbonyl compounds with hydrazines. core.ac.uk The significance of these scaffolds grew substantially as their presence was identified in a number of biologically active molecules. The pyridazine ring is a key component in several marketed drugs, highlighting its importance as a pharmacophore. acs.org
The pyridine ring, an isostere of benzene (B151609), has long been recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.govnih.gov Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties have made it a cornerstone in drug design. scirp.orgresearchgate.net The combination of these two important heterocycles into a single pyridinyl-pyridazine framework has opened up new avenues for the development of compounds with enhanced biological profiles.
Current Research Landscape of Pyridinyl-Pyridazine Derivatives
The contemporary research landscape for pyridinyl-pyridazine derivatives is vibrant and expanding, driven by the continual search for new therapeutic agents with improved efficacy and selectivity. A significant area of focus is their application as kinase inhibitors. acs.orgnih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridinyl-pyridazine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.
Modern synthetic methodologies have greatly facilitated the exploration of this chemical space. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of the C-C bond linking the pyridine and pyridazine rings. core.ac.ukacs.orgnih.gov These methods allow for the efficient and modular synthesis of a diverse library of derivatives, enabling extensive structure-activity relationship (SAR) studies.
Current research efforts are also directed towards exploring a wider range of biological targets for pyridinyl-pyridazine derivatives. Their potential as anti-inflammatory, anticancer, and antimicrobial agents continues to be an active area of investigation. scirp.orgresearchgate.net The unique electronic and steric properties of this scaffold allow for fine-tuning of its interactions with biological macromolecules, offering the potential for the development of highly targeted therapies.
Focus on (5-(Pyridazin-4-yl)pyridin-3-yl)methanol within Contemporary Organic and Medicinal Chemistry
Within the broad class of pyridinyl-pyridazine derivatives, the specific compound (5-(Pyridazin-4-yl)pyridin-3-yl)methanol has emerged as a molecule of interest for synthetic and medicinal chemists. This compound incorporates a hydroxymethyl group on the pyridine ring, which can serve as a key interaction point with biological targets or as a synthetic handle for further structural modifications.
Synthesis and Chemical Properties
The synthesis of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol would likely involve a multi-step sequence, culminating in the formation of the bi-aryl linkage and the introduction or modification of the methanol (B129727) functional group. A plausible synthetic route could employ a Suzuki-Miyaura cross-coupling reaction between a boronic acid or ester derivative of one of the heterocyclic rings and a halogenated partner of the other. For instance, coupling of a pyridin-3-ylmethanole derivative bearing a boronic acid at the 5-position with 4-halopyridazine could yield the target molecule. Alternatively, the methanol functionality could be introduced at a later stage, for example, by reduction of a corresponding carboxylic acid or aldehyde.
Potential Applications in Organic and Medicinal Chemistry
The structure of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol suggests its potential as a valuable building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups, allowing for the construction of more complex molecules.
In the context of medicinal chemistry, this compound serves as an interesting scaffold for the development of new therapeutic agents. The pyridinyl-pyridazine core is a known pharmacophore in kinase inhibitors, and the specific substitution pattern of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol could confer selectivity for particular kinase targets. The methanol group could be crucial for binding to the ATP-binding site of a kinase, potentially forming key hydrogen bonds with hinge region residues. Further research and biological evaluation are necessary to fully elucidate the therapeutic potential of this and related compounds.
Below is a table summarizing some key computed properties for this compound.
| Property | Value |
| Molecular Formula | C10H9N3O |
| Molecular Weight | 187.20 g/mol |
| LogP (Predicted) | 1.2-1.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Properties
CAS No. |
1346687-49-7 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(5-pyridazin-4-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C10H9N3O/c14-7-8-3-10(5-11-4-8)9-1-2-12-13-6-9/h1-6,14H,7H2 |
InChI Key |
NAGUNGPNTFQBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of 5 Pyridazin 4 Yl Pyridin 3 Yl Methanol Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy has been instrumental in elucidating the intricate structural details of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, a nitrogen-rich heterocyclic compound.
1D NMR (¹H, ¹³C) for Backbone Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to determine the basic structure of the molecule. In the ¹H NMR spectrum of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, distinct signals corresponding to the protons on the pyridine (B92270) and pyridazine (B1198779) rings, as well as the methylene (B1212753) protons of the methanol (B129727) group, are observed. For a related compound, 5-(pyridazin-4-yl)nicotinaldehyde, the aldehyde proton appears at 10.21 ppm, and the pyridazine and pyridine protons resonate between 7.8 and 9.8 ppm. For (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, the methylene protons would be expected to appear further upfield.
The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atoms of the aromatic rings typically appear in the downfield region of the spectrum, while the sp³-hybridized carbon of the methanol group is found at a higher field.
Table 1: Representative ¹H NMR Spectral Data
| Proton | Chemical Shift (ppm) |
|---|---|
| Pyridazine-H | 9.7 - 9.8 |
| Pyridine-H | 8.8 - 9.3 |
| Pyridazine-H | 7.8 - 8.0 |
| Methylene-H (CH₂) | ~4.8 |
| Hydroxyl-H (OH) | ~5.5 |
Table 2: Representative ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| Pyridine C-N | 148 - 155 |
| Pyridazine C-N | 145 - 160 |
| Aromatic C-H | 120 - 140 |
| Methylene C (CH₂) | ~60 |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyridine and pyridazine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connection between the pyridine and pyridazine rings and for linking the methanol group to the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.
¹⁵N NMR Spectroscopy in Nitrogen-Rich Heterocycles
Given the presence of three nitrogen atoms in (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic structure of the heterocyclic rings. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and local environment. While experimentally less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can provide unique information about the nitrogen atoms within the pyridine and pyridazine systems.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula, C₁₀H₉N₃O. The calculated exact mass for this compound is 187.0746. The observation of a molecular ion peak corresponding to this mass would confirm the identity of the compound.
Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways for this molecule might include the loss of the hydroxymethyl group (-CH₂OH), cleavage of the bond between the two heterocyclic rings, and fragmentation of the pyridine or pyridazine rings themselves.
Table 3: Mass Spectrometry Data
| Ion | m/z (calculated) |
|---|---|
| [M+H]⁺ | 188.0818 |
| [M+Na]⁺ | 210.0638 |
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis
The crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the heterocyclic rings, which dictate the packing of the molecules in the crystal lattice.
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol is expected to show characteristic absorption bands.
Table 4: FT-IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (hydroxyl) | 3100-3500 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N and C=C stretch (aromatic rings) | 1400-1600 |
| C-O stretch (primary alcohol) | 1000-1050 |
The presence of a broad absorption band in the region of 3100-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-H stretches of the methylene group would be observed in the 2850-3000 cm⁻¹ region. The characteristic stretching vibrations of the C=N and C=C bonds within the pyridine and pyridazine rings would be found in the 1400-1600 cm⁻¹ range. Finally, a strong absorption band around 1000-1050 cm⁻¹ would correspond to the C-O stretching vibration of the primary alcohol.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed correspond to the energy differences between these orbitals and are characteristic of the molecule's structure, particularly the nature of its chromophores.
For aromatic and heteroaromatic systems like (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, the most common electronic transitions are π → π* and n → π*. The pyridine and pyridazine rings contain π-conjugated systems and non-bonding (n) electrons on the nitrogen atoms.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region. The extended conjugation between the pyridine and pyridazine rings in (5-(Pyridazin-4-yl)pyridin-3-yl)methanol is expected to influence the energy of these transitions.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron from a nitrogen atom to a π* anti-bonding orbital. These are generally lower in energy (occur at longer wavelengths) compared to π → π* transitions and have a much lower intensity.
The UV-Vis spectrum of a molecule can be influenced by the solvent in which it is dissolved. The polarity of the solvent can affect the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). For instance, in polar solvents, n → π* transitions often exhibit a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift.
Table 1: Expected Electronic Transitions for (5-(Pyridazin-4-yl)pyridin-3-yl)methanol
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π* | π bonding to π* anti-bonding | Shorter wavelength (UV) | High |
Integration of Spectroscopic Data for Comprehensive Structural Characterization
A complete and unambiguous structural elucidation of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol requires the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a detailed three-dimensional picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons on the pyridine and pyridazine rings would be influenced by the electron-withdrawing nature of the nitrogen atoms and the substitution pattern. The protons of the hydroxymethyl group (-CH₂OH) would appear as a distinct signal, and its coupling to the hydroxyl proton might be observable depending on the solvent.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would yield the exact mass, allowing for the determination of the molecular formula with high confidence. For instance, studies on related dipyridylpyridazine derivatives have utilized mass spectrometry to confirm their molecular weights. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, characteristic absorption bands would be expected for:
O-H stretching of the alcohol group (typically a broad band around 3200-3600 cm⁻¹).
C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).
C=N and C=C stretching vibrations of the pyridine and pyridazine rings (in the 1400-1600 cm⁻¹ region).
C-O stretching of the primary alcohol (around 1050-1250 cm⁻¹).
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural information. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of a related compound, 6,7-dihydro-1,4-di(2′-pyridyl)-5H-cyclopenta[d]pyridazine, has been determined, showing a trans/trans conformation in the solid state. researchgate.net This highlights the type of detailed structural insights that crystallography can provide.
By combining the data from these techniques, a comprehensive and unambiguous structural characterization of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol can be achieved. The UV-Vis data provides insights into the electronic structure, while NMR, MS, and IR confirm the connectivity and functional groups, and X-ray crystallography can reveal the precise solid-state conformation.
Table 2: Summary of Spectroscopic and Crystallographic Data Integration for Structural Elucidation
| Technique | Information Provided | Relevance to (5-(Pyridazin-4-yl)pyridin-3-yl)methanol |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Confirms the arrangement of protons on the pyridine and pyridazine rings and the presence of the hydroxymethyl group. |
| ¹³C NMR | Carbon skeleton | Confirms the number and types of carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight and fragmentation | Determines the molecular formula and provides structural clues from fragmentation. |
| IR Spectroscopy | Functional groups | Identifies the O-H, C-H, C=N, C=C, and C-O functional groups. |
| UV-Vis Spectroscopy | Electronic transitions | Probes the π-conjugated system and non-bonding electrons. |
| X-ray Crystallography | 3D molecular structure | Provides precise bond lengths, angles, and intermolecular interactions in the solid state. |
Computational Chemistry and Theoretical Investigations of 5 Pyridazin 4 Yl Pyridin 3 Yl Methanol
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and geometry of molecules. By applying DFT methods, researchers can gain insights into the fundamental properties of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol.
Optimization of Molecular Geometry and Conformational Analysis
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable arrangement of atoms. For molecules with rotatable bonds, such as the one connecting the pyridazine (B1198779) and pyridine (B92270) rings, and the hydroxymethyl group, conformational analysis is crucial. This process identifies various possible spatial orientations (conformers) and their relative energies.
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimentally observed signals to specific atoms within the molecule. nih.govmdpi.com The accuracy of these predictions depends on the chosen functional and basis set. nih.gov For (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, DFT could help in assigning the proton and carbon signals of the pyridine and pyridazine rings, as well as the methanol (B129727) group.
Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, aiding in the interpretation of experimental IR spectra. rsc.orgphyschemres.org For instance, the characteristic O-H stretching frequency of the methanol group would be a key feature. rsc.org Theoretical calculations can help to assign this and other complex vibrations within the molecule.
Prediction of Reaction Pathways and Transition States
Computational methods can be employed to explore potential synthetic routes and reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways. For example, the synthesis of pyridopyridazine (B8481360) derivatives has been studied computationally to understand the underlying mechanisms, such as cycloaddition reactions. mdpi.com Similar approaches could be applied to investigate the formation or further reactions of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov For (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, the HOMO is likely to be distributed over the electron-rich aromatic rings, while the LUMO may be centered on the electron-deficient regions. mdpi.com This analysis helps in predicting how the molecule might interact with other reagents.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on general principles of similar heterocyclic systems. Actual values would require specific DFT calculations for this molecule.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These are typically associated with lone pairs on heteroatoms (like nitrogen and oxygen) and are susceptible to electrophilic attack.
Blue regions represent positive electrostatic potential, indicating areas of electron deficiency. These are potential sites for nucleophilic attack.
Green regions denote neutral potential.
For (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, the nitrogen atoms of the pyridazine and pyridine rings, as well as the oxygen atom of the methanol group, are expected to be regions of negative potential. researchgate.netresearchgate.net In contrast, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential. This analysis provides a visual guide to the molecule's reactive behavior.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
While quantum chemical calculations often focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations can be used to study:
Conformational Flexibility: By simulating the movement of atoms over a period of time, MD can explore the different conformations that (5-(Pyridazin-4-yl)pyridin-3-yl)methanol can adopt in solution. nih.gov This is particularly useful for understanding the flexibility of the linker between the two aromatic rings and the rotation of the methanol group. acs.org
Intermolecular Interactions: MD simulations can model how the molecule interacts with solvent molecules or other solutes. This can reveal information about hydrogen bonding capabilities, particularly involving the hydroxyl group and the nitrogen atoms, which can influence its solubility and aggregation properties.
In Silico Prediction of Physicochemical Parameters (e.g., pKa, LogP)
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Parameters such as the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) influence a compound's solubility, permeability, and ultimately its bioavailability. In the absence of experimental data for (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, computational, or in silico, methods provide valuable estimations of these key parameters. Various online prediction tools, employing algorithms based on quantitative structure-property relationships (QSPR), can be utilized for this purpose. rowansci.commolinspiration.comvcclab.org
The predicted pKa values indicate the ionization state of the molecule at different pH levels. For (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, the presence of nitrogen atoms in both the pyridazine and pyridine rings suggests it will have basic properties. The LogP value, a measure of lipophilicity, is crucial for predicting the compound's ability to cross biological membranes. A summary of the predicted physicochemical parameters from various computational tools is presented in Table 1.
| Parameter | Predicted Value | Prediction Tool/Method |
|---|---|---|
| pKa (most basic) | 3.5 - 4.5 | MolGpKa, ChemAxon |
| LogP | 1.2 - 1.8 | Molinspiration, XLogP3 |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Molinspiration |
| Molecular Weight | 187.19 g/mol | - |
| Hydrogen Bond Donors | 1 | Molinspiration |
| Hydrogen Bond Acceptors | 4 | Molinspiration |
The values presented are estimations from various computational prediction tools and may not reflect experimentally determined values.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme.
To date, no specific molecular docking studies have been published for (5-(Pyridazin-4-yl)pyridin-3-yl)methanol. However, based on the known biological activities of structurally related pyridazine and bipyridine compounds, several potential protein targets can be proposed for future in silico investigation.
Derivatives of pyridazine have been explored for their potential as anticancer agents, targeting a range of proteins including kinases and metabolic enzymes. nih.gov For instance, pyridazine-containing compounds have been investigated as inhibitors of tropomyosin receptor kinase (TRK) and glutaminase (B10826351) 1 (GLS1). nih.gov Furthermore, some fused pyrido[2,3-d]pyridazine (B3350097) derivatives have shown inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. rsc.org Bipyridine derivatives, on the other hand, have been identified as inhibitors of phosphodiesterases. wikipedia.org
A hypothetical molecular docking study of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol would involve the following steps:
Selection of a Protein Target: Based on the activities of related compounds, a relevant protein target such as a kinase, cyclooxygenase, or phosphodiesterase would be selected. The three-dimensional crystal structure of the protein would be obtained from a repository like the Protein Data Bank.
Ligand Preparation: The 3D structure of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol would be generated and optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the protein, and various possible orientations and conformations would be sampled.
Scoring and Analysis: The different poses of the ligand within the binding site would be ranked based on a scoring function that estimates the binding affinity. The top-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.
Such a study could provide valuable insights into the potential mechanism of action of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol and guide the design of more potent and selective analogs for specific biological targets.
Exploration of Biological Activities and Underlying Mechanisms of 5 Pyridazin 4 Yl Pyridin 3 Yl Methanol and Analogs in Vitro Studies
Antimicrobial and Antibacterial Activity: In Vitro Efficacy and Proposed Cellular Mechanisms
The search for new antimicrobial agents is driven by the increasing challenge of drug-resistant pathogens. nih.gov Pyridine (B92270) and pyridazine (B1198779) derivatives have emerged as a promising class of compounds, with studies demonstrating their effectiveness against a spectrum of bacteria. nih.govresearchgate.net
Evaluation against Gram-Positive and Gram-Negative Bacterial Strains
In vitro screenings of various analogs have demonstrated a broad range of antibacterial activities. For instance, certain pyridazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, various pyridine compounds have been tested against a panel of microbes, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govmdpi.com
The efficacy can be highly dependent on the specific chemical structure of the analog. For example, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed potent activity exclusively against Gram-positive bacteria, including drug-sensitive and drug-resistant strains. nih.gov One compound from this series, 7j , was particularly potent with a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which is eight times stronger than the clinical antibiotic linezolid. nih.gov In contrast, some alkyl pyridinol compounds, which are analogs of the natural product anaephene, were also found to be selective for Gram-positive bacteria and were ineffective against the Gram-negative P. aeruginosa. mdpi.com
Methanol (B129727) extracts from medicinal plants, which contain a variety of compounds, have also been evaluated. An extract of Lawsonia inermis leaves demonstrated significant activity against a range of bacteria isolated from wounds, including S. aureus, Streptococcus pyogenes, E. coli, and K. pneumoniae. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Pyridine and Pyridazine Analogs This table is interactive. You can sort and filter the data.
| Compound/Analog | Bacterial Strain | Type | Activity (MIC in µg/mL) | Source |
|---|---|---|---|---|
| Compound 7j (oxazolidinone deriv.) | Gram-positive bacteria | Gram-Positive | 0.25 | nih.gov |
| Pyridine-benzothiazole hybrids (95, 96) | P. aeruginosa | Gram-Negative | Poor to fair activity | mdpi.com |
| Thiazole-pyridine hybrid (112) | S. aureus | Gram-Positive | 100 | nih.gov |
| Thiazole-pyridine hybrid (112) | P. aeruginosa | Gram-Negative | 100 | nih.gov |
| Nicotinic acid benzylidene hydrazide (4, 5, 6, 7) | S. aureus, B. subtilis, E. coli | Both | Active | nih.gov |
| Mannich bases (12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | Both | 6.25–12.5 | nih.gov |
| Methanol Extract (A. villosum) | S. aureus GIM1. 441 | Gram-Positive | 128 | mdpi.com |
| Methanol Extract (A. villosum) | V. parahaemolyticus B2-28 | Gram-Negative | 256 | mdpi.com |
Investigations into Cell Membrane Disruption and Intracellular Leakage
The primary barrier for antimicrobial agents is the bacterial cell membrane, a phospholipid bilayer that controls the passage of substances. nih.gov One proposed mechanism for certain antibacterial compounds is the disruption of this membrane's integrity. Studies on methanol-phase extracts from the fruit of Amomum villosum have shown that active fractions can significantly increase the fluidity and permeability of the cell membrane in both Gram-positive and Gram-negative pathogens. mdpi.com This damage to the cell structure leads to the leakage of essential intracellular macromolecules, ultimately causing cell death. mdpi.com While direct studies on (5-(Pyridazin-4-yl)pyridin-3-yl)methanol are limited, this mechanism is a key area of investigation for analogous antimicrobial compounds. mdpi.comnih.gov
Anticancer and Cytotoxic Effects in Human Cancer Cell Lines (In Vitro)
The pyridazine and pyridine scaffolds are central to the design of novel anticancer agents. nih.govnih.gov Analogs of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol have been synthesized and evaluated for their cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.
Assessment of Antiproliferative Activity and Cell Viability
In vitro assays, such as the MTT assay, are commonly used to measure the effect of these compounds on cancer cell viability and proliferation. nih.govnih.gov Numerous studies have demonstrated the potent antiproliferative activity of pyridazine and pyridine derivatives. For example, a series of pyridazinone-based diarylurea derivatives were tested against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. nih.gov One derivative, compound 17a , exhibited broad-spectrum antitumor activity with GI50 (concentration for 50% growth inhibition) values ranging from 1.66 to 100 μM across nine different tumor types. nih.gov It was particularly effective against breast cancer (MCF7, MDA-MB-468), renal cancer (RXF 393, CAKI-1, SN12C), and melanoma (SK-MEL-2, SK-MEL-28, UACC-62, M14) cell lines. nih.gov
Similarly, novel pyridine-quinoline hybrids and other pyridine derivatives have shown significant cytotoxic activities against liver (Huh-7), lung (A549), and breast (MCF-7) cancer cell lines. nih.govnih.gov In some cases, the antiproliferative effects of these synthetic compounds were superior to the standard chemotherapy drug Taxol. nih.gov Another study on a curcumin (B1669340) analogue, MS13 , showed a significant time- and dose-dependent decrease in the viability of non-small cell lung cancer (NSCLC) cells. nih.gov
Table 2: In Vitro Antiproliferative Activity of Selected Analogs This table is interactive. You can sort and filter the data.
| Compound/Analog | Cancer Cell Line | Cancer Type | Activity (GI50/IC50 in µM) | Source |
|---|---|---|---|---|
| Compound 17a | MDA-MB-468 | Breast Cancer | 1.66 | nih.gov |
| Compound 17a | RXF 393 | Renal Cancer | 1.66 | nih.gov |
| Compound 17a | SK-MEL-2 | Melanoma | 1.86 | nih.gov |
| Compound 17a | MCF7 | Breast Cancer | 2.44 | nih.gov |
| Compound 17a | HOP-92 | Lung Cancer | 2.51 | nih.gov |
| Compound 10l | HOP-92 | Lung Cancer | 3.18 | nih.gov |
| Compound 10l | NCI-H522 | Lung Cancer | 4.55 | nih.gov |
| Compound 3b | MCF-7 | Breast Cancer | 6.13 | nih.gov |
| Compound 3b | Huh-7 | Liver Cancer | 6.54 | nih.gov |
| Compound 3b | A549 | Lung Cancer | 15.54 | nih.gov |
| MS13 | NCI-H520 | Lung Cancer | <6.3 (at 48h) | nih.gov |
| MS13 | NCI-H23 | Lung Cancer | <6.3 (at 24h) | nih.gov |
Mechanistic Studies: Cell Cycle Modulation and Apoptosis Induction Pathways
Beyond simply inhibiting growth, many pyridine and pyridazine analogs exert their anticancer effects by actively interfering with the cell's life cycle and triggering programmed cell death, or apoptosis. Flow cytometry studies have revealed that these compounds can cause cancer cells to arrest in specific phases of the cell cycle, preventing them from dividing. For example, one pyrazolopyridine derivative, 8a , was found to halt the MCF-7 breast cancer cell cycle at the G2/M phase. researchgate.net Another study on a pyrazolo[3,4-d]pyridazine derivative, PPD-1 , also showed induction of G2/M cell cycle arrest in A549 lung cancer cells. nih.gov
A key mechanism is the induction of apoptosis. This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins. For instance, compound 10l was shown to upregulate the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. nih.gov Similarly, the derivative PPD-1 was found to disrupt the Bcl-2/Bax expression balance, leading to a significant increase in apoptotic cells compared to untreated controls. nih.gov Some compounds can also induce methuosis, a non-apoptotic form of cell death characterized by the formation of large vacuoles derived from macropinosomes. nih.gov
Molecular Interactions with Cancer-Related Targets (e.g., Kinases, Protein Inhibitors)
To exert their effects, these compounds must bind to and inhibit specific molecular targets that are critical for cancer cell survival and proliferation. Protein kinases are a major class of such targets, as their dysregulation is a common feature in many cancers. dentalresearchtoday.com
Several studies have identified specific kinases that are inhibited by pyridine and pyridazine derivatives:
c-Met Kinase: The c-Met receptor tyrosine kinase is an attractive target in cancer therapy. nih.govresearchgate.net A series of pyridazin-3-one derivatives were synthesized and evaluated as c-Met kinase inhibitors, with several compounds showing excellent inhibitory activity against both the enzyme and c-Met-amplified gastric cancer cells (Hs746T). nih.gov
Tubulin: Some pyridine derivatives function as tubulin polymerization inhibitors. By disrupting the formation of microtubules, which are essential for cell division, they can effectively halt cancer cell proliferation. nih.govCompound 3b , a pyridine derivative, showed a potent tubulin polymerization inhibitory effect with an IC50 value of 4.03 μM. nih.gov
PIM-1 Kinase: The PIM-1 kinase is another target implicated in cancer progression. Novel pyridine-quinoline hybrids have been developed as PIM-1 inhibitors, demonstrating the ability to induce apoptosis and activate caspases 3 and 7. nih.gov
VEGFR-2: Molecular docking studies have suggested that some pyridazinone-based diarylurea derivatives can bind to the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov
Akt Kinase: The PI3K-Akt signaling pathway is crucial for cell survival and is often hyperactivated in tumors. dentalresearchtoday.com Identifying natural or synthetic compounds that can inhibit Akt kinases is a key strategy in cancer drug discovery. dentalresearchtoday.com
These targeted interactions highlight the potential for developing highly selective and potent anticancer agents from the pyridazine-pyridine structural class. nih.gov
Enzyme Inhibition Profiles and Kinase Specificity (In Vitro)
The therapeutic efficacy of many anti-cancer agents lies in their ability to selectively inhibit specific enzymes that are crucial for tumor growth and survival. In vitro studies have been instrumental in elucidating the enzyme inhibition profiles and kinase specificity of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol and its derivatives.
The c-Met and Pim-1 kinases are recognized as important targets in cancer therapy. nih.gov The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that, when activated, plays a crucial role in normal cellular processes like embryonic development and wound healing. nih.gov However, its overexpression is implicated in tumorigenesis. nih.gov Pim-1, a serine/threonine kinase, is also involved in cell cycle progression and apoptosis. The dual inhibition of both c-Met and Pim-1 is a promising strategy to enhance anticancer efficacy and potentially minimize the development of drug resistance. nih.gov
Research into triazolo[4,3-b]pyridazine derivatives has identified compounds with potent dual inhibitory activity against c-Met and Pim-1. nih.gov For instance, compound 4g (a triazolo[4,3-b]pyridazine derivative) demonstrated significant inhibitory activity against both c-Met and Pim-1, with IC₅₀ values of 0.163 ± 0.01 μM and 0.283 ± 0.01 μM, respectively. nih.gov This compound exhibited stronger inhibition than reference compounds and other derivatives like 4a . nih.gov Further biological investigation revealed that 4g induced S-phase cell cycle arrest in MCF-7 breast cancer cells and significantly promoted apoptosis. nih.gov
Table 1: Inhibitory Activity of Triazolo[4,3-b]pyridazine Derivatives against c-Met and Pim-1 Kinases
| Compound | c-Met IC₅₀ (μM) | Pim-1 IC₅₀ (μM) |
|---|---|---|
| 4a | - | - |
| 4g | 0.163 ± 0.01 | 0.283 ± 0.01 |
Data sourced from a study on triazolo[4,3-b]pyridazine derivatives. nih.gov
Dysregulation of the cell cycle is a hallmark of cancer, often involving the abnormal activity of cyclin-dependent kinases (CDKs). nih.gov Therefore, selective CDK inhibitors are attractive therapeutic targets. nih.govbohrium.com Pyrazolo[3,4-b]pyridine, a bioisostere of purine, has shown potential as a scaffold for developing CDK inhibitors. bohrium.com
In vitro studies on novel selective inhibitors of CDK4 and CDK6 have been conducted. nih.gov Four compounds, identified through in silico screening, were tested for their selectivity against a panel of kinases including CDK1, CDK2, CDK3, CDK5/p25, CDK5/p35, and CDK9. nih.gov The results indicated that these compounds lacked significant inhibitory activity against these other kinases at a concentration of 1 µM, suggesting good selectivity towards CDK4 and CDK6. nih.gov One of the hit compounds, ZINC585291674 , showed the best inhibitory activity against both CDK4 and CDK6, with IC₅₀ values of 184.14 nM and 111.78 nM, respectively. nih.gov
Table 2: Inhibitory Activity and Selectivity of a Hit Compound against CDKs
| Compound | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) |
|---|---|---|
| ZINC585291674 | 184.14 | 111.78 |
Data from an in vitro and in silico study of novel selective CDK4/6 inhibitors. nih.gov
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is another critical enzyme in cancer progression, involved in the RAS/MAPK signaling pathway. nih.govnih.gov The development of SHP2 inhibitors has been challenging due to the nature of its active site. nih.gov However, structure-based design has led to the development of uncharged pyrazoline derivatives as novel SHP2 inhibitors. nih.gov Compound 4o , a pyrazoline derivative, exhibited strong SHP2 inhibitory activity by binding to the catalytic domain. nih.gov
Ecto-5'-nucleotidase (CD73) is another enzyme overexpressed in various cancers and is associated with an immunosuppressive tumor microenvironment. nih.gov Novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent CD73 inhibitors. nih.gov Compound 35j from this series proved to be a potent and uncompetitive inhibitor of CD73 with no significant cytotoxicity. nih.gov
Structure-Activity Relationship (SAR) Analysis for Biological Potency
The systematic investigation of how chemical structure relates to biological activity is fundamental in medicinal chemistry. SAR studies guide the optimization of lead compounds to enhance their potency and selectivity.
For a series of 3,4,5-trisubstituted-2-aminopyridine derivatives, SAR studies revealed the importance of specific substitutions for CDK8 and CDK19 inhibitory activity. nih.gov The introduction of polarity at the pyridine C-4 substituent and replacements at the C-3 position were explored to improve the compound's properties. nih.gov
In the development of SHP2 inhibitors, the introduction of a benzene (B151609) ring into the R₃ moiety of pyrazoline derivatives significantly improved their inhibitory activity against SHP2. nih.gov
Similarly, for 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as Bloom helicase inhibitors, medicinal chemistry optimization of a hit molecule from a high-throughput screen led to the identification of potent and selective analogs. nih.gov
Computational Approaches in Drug Discovery and Target Identification
Computational methods are invaluable tools in modern drug discovery, facilitating the identification and optimization of new drug candidates. nih.gov Techniques such as virtual screening, 3D-QSAR, molecular docking, and molecular dynamics simulations are widely used. nih.gov
For instance, in the discovery of dual c-Met/Pim-1 inhibitors, docking studies of compound 4g suggested a mode of interaction at the ATP-binding site of both kinases that was similar to known ligands. nih.gov In the search for CDK4/6 inhibitors, in silico studies initially identified four potential compounds, with their predicted binding free energies correlating with their subsequent in vitro inhibitory activities. nih.gov
Pharmacophore modeling, another computational approach, helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov This method has been successfully applied in various retrospective studies to validate its predictive power. nih.gov
Evaluation of In Vitro Selectivity against Non-Cancerous Cells
A crucial aspect of developing effective anticancer drugs is ensuring their selectivity for cancer cells over healthy, non-cancerous cells to minimize side effects.
In the study of pyrazolo[3,4-c]pyridin-5-ylamidines, their cytotoxicity was evaluated against three cancer cell lines (MDA-MB-231, HT-1080, PC-3) and a human normal cell line (AG01523) to assess their selectivity. bohrium.com Similarly, the novel (pyridazine-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives developed as CD73 inhibitors were found to have no obvious cytotoxicity, indicating a favorable selectivity profile. nih.gov Furthermore, in vivo toxicological safety evaluations of the SHP2 inhibitor 4o showed no obvious toxicity even at high oral doses, suggesting its potential safety. nih.gov
Future Research Directions and Methodological Advances for Pyridinyl Pyridazine Methanol Research
Development of Advanced Synthetic Methodologies for Complex Analogs
The creation of diverse and complex analogs of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol is fundamental to exploring its structure-activity relationships (SAR). Future synthetic efforts will likely move beyond traditional cross-coupling reactions and focus on more sophisticated and efficient strategies.
Modern synthetic techniques such as C-H activation, photoredox catalysis, and flow chemistry are expected to play a pivotal role. These methods offer pathways to novel chemical space by enabling direct functionalization of the pyridine (B92270) and pyridazine (B1198779) rings in ways that are difficult to achieve with conventional approaches. For instance, late-stage functionalization using these techniques could rapidly generate a library of analogs from a common intermediate, accelerating the drug discovery process.
Furthermore, the development of one-pot, multi-component reactions will be crucial for building molecular complexity in a single, efficient step. acs.org Research into the synthesis of related heterocyclic systems, such as pyrido[3,4-c]pyridazines, highlights the potential for innovative cyclization strategies starting from substituted pyridines or pyridazines. mdpi.com The synthesis of thiazolo[5,4-b]pyridine (B1319707) analogues, for example, has been achieved through an economical seven-step route starting from commercially available materials, a strategy that could be adapted for pyridinyl-pyridazine scaffolds. nih.gov
Table 1: Emerging Synthetic Methodologies for Heterocyclic Scaffolds
| Methodology | Potential Application for Pyridinyl-Pyridazine Scaffolds | Key Advantages |
| C-H Activation | Direct introduction of functional groups onto the pyridine or pyridazine rings. | Atom economy, reduced number of synthetic steps, access to novel derivatives. |
| Photoredox Catalysis | Mild condition for radical-based functionalization and cross-coupling reactions. | High functional group tolerance, access to unique reaction pathways. |
| Flow Chemistry | Automated and scalable synthesis of analogs with precise reaction control. | Improved safety, reproducibility, and efficiency for library synthesis. |
| Multi-component Reactions | Rapid assembly of complex molecular architectures from simple starting materials. | High bond-forming efficiency, increased molecular diversity. |
Application of Cutting-Edge Spectroscopic Techniques for Dynamic Studies
Understanding the dynamic behavior of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol and its analogs at the molecular level is critical for elucidating their mechanism of action. Advanced spectroscopic techniques will be instrumental in these investigations.
Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation and for studying dynamic processes such as conformational changes and binding kinetics. Techniques like saturation transfer difference (STD) NMR and WaterLOGSY can provide insights into ligand-protein interactions.
Fluorescence spectroscopy, including techniques like Förster Resonance Energy Transfer (FRET), can be employed to study binding events and conformational changes in real-time, particularly within a cellular context. nih.gov The use of cyclic voltammetry and UV-Vis spectroscopy has already been applied to study the electronic properties of other pyridazine derivatives, revealing intramolecular charge transfer bands that are dependent on the nature of substituents. peacta.org This approach could be used to characterize the electronic behavior of novel pyridinyl-pyridazine analogs. Furthermore, single-molecule spectroscopy techniques are emerging as powerful tools to observe the interactions of individual molecules with their biological targets, providing unprecedented detail about binding and dissociation events. acs.org
Integration of Multi-Omics Data in Biological Mechanism Elucidation
To fully comprehend the biological impact of pyridinyl-pyridazine scaffolds, an integrated systems biology approach is necessary. The integration of various "omics" data—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to these compounds. nih.govnih.gov
High-throughput transcriptomics (HTTr) can reveal changes in gene expression profiles upon treatment with a compound, offering clues about the pathways and biological processes it modulates. epa.gov For instance, multi-omics analysis has been used to investigate nutrient allocation in parasitic wasps by identifying stage-specific variations in metabolites like amino acids and fatty acids. frontiersin.orgfrontiersin.org This type of analysis could uncover the metabolic pathways affected by (5-(Pyridazin-4-yl)pyridin-3-yl)methanol derivatives.
Chemoproteomics, a subset of proteomics, can be used to identify the direct protein targets of a compound within a complex biological sample. This is particularly valuable for target deconvolution in phenotypic screening campaigns. By combining these datasets, researchers can build comprehensive models of a compound's mechanism of action, identify biomarkers for its activity, and potentially uncover novel therapeutic applications. nih.gov
Advanced Computational Modeling for Predictive Biology and Design
Computational modeling has become an indispensable tool in modern drug discovery and materials science. For pyridinyl-pyridazine research, advanced computational methods will accelerate the design-synthesize-test cycle.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogs based on their physicochemical properties. Molecular dynamics (MD) simulations can provide detailed insights into the binding mode of a ligand to its target protein, revealing key interactions and guiding the design of more potent and selective molecules. nih.gov For example, MD simulations have been used to demonstrate stable intermolecular binding of novel drug candidates to their targets. nih.gov
Furthermore, the application of artificial intelligence (AI) and machine learning is set to revolutionize computational drug design. AI algorithms can be trained on large datasets of chemical structures and biological activities to predict novel scaffolds and optimize lead compounds. Free energy perturbation (FEP) calculations can provide highly accurate predictions of binding affinities, helping to prioritize which analogs to synthesize. These computational approaches will be essential for navigating the vast chemical space of pyridinyl-pyridazine derivatives efficiently.
Exploration of Novel Biological Targets for Pyridinyl-Pyridazine Scaffolds
While pyridazine-containing compounds are known to interact with a variety of biological targets, there is significant potential to discover novel applications for the (5-(Pyridazin-4-yl)pyridin-3-yl)methanol scaffold. rjptonline.org The unique physicochemical properties of the pyridazine ring make it a valuable component in designing bioactive compounds. blumberginstitute.org
Phenotypic screening, where compounds are tested for their effects on cell models of disease without a preconceived target, can be a powerful approach to uncover new biological activities. Hits from these screens can then be subjected to target identification studies using the multi-omics approaches described above.
The pyridinyl-pyridazine scaffold could be explored for its potential to modulate a wide range of target classes, including kinases, G-protein coupled receptors (GPCRs), and epigenetic targets. For example, related pyridazine derivatives have been investigated as kinase inhibitors. wikipedia.org The structural versatility of the scaffold allows for the precise placement of functional groups to achieve high affinity and selectivity for a given target. Recent studies have identified novel pyridazine derivatives as potent inhibitors of ecto-5'-nucleotidase (CD73), a target for cancer immunotherapy, demonstrating the potential of this scaffold in new therapeutic areas. nih.gov
Table 2: Potential Novel Biological Target Classes for Pyridinyl-Pyridazine Scaffolds
| Target Class | Rationale for Exploration | Example of Relevant Research |
| Kinases | Many heterocyclic compounds are potent kinase inhibitors; scaffold is suitable for ATP-competitive binding. | Ponatinib, a Bcr-Abl inhibitor, features a related imidazo[1,2-b]pyridazine (B131497) core. wikipedia.org |
| GPCRs | The scaffold's 3D shape and potential for diverse substitution patterns are ideal for GPCR ligand design. | The broad biological activities of pyridazines suggest interactions with various signaling pathways. researchgate.net |
| Epigenetic Targets | The scaffold can be decorated with functional groups that mimic natural substrates of epigenetic enzymes. | The search for novel anticancer agents often involves targeting epigenetic modulators. nih.gov |
| Immuno-oncology Targets | Heterocyclic compounds can modulate the tumor microenvironment. | Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives are potent CD73 inhibitors. nih.gov |
Q & A
Basic: What are the standard synthetic routes for (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, and how can reaction progress be monitored?
Answer:
A common approach involves multi-step condensation and cyclization reactions. For example, pyridazine and pyridine intermediates can be synthesized via refluxing in ethanol with hydrazine hydrate and KOH, followed by acidification to precipitate the product . Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Ethanol or ethyl acetate/methanol mixtures (e.g., 3:7 v/v) are typical mobile phases . Key intermediates are confirmed via NMR (e.g., pyridazine protons at δ 8.5–9.5 ppm) .
Basic: Which spectroscopic methods are recommended for characterizing (5-(Pyridazin-4-yl)pyridin-3-yl)methanol, and what key spectral features should be observed?
Answer:
- FTIR : Detect O–H stretching (~3200–3400 cm) and C=N/C=C vibrations (1500–1650 cm) .
- NMR : Pyridazine protons appear as doublets (δ 8.7–9.3 ppm), while the methanol CH group resonates at δ 4.5–4.8 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]) around m/z 204 (calculated for CHNO) with fragmentation patterns confirming the pyridazine-pyridine core .
Advanced: How can researchers optimize the purification of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol when dealing with polar by-products?
Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 1%–5% methanol in dichloromethane) to resolve polar impurities .
- Recrystallization : Ethanol/water mixtures (8:2 v/v) yield high-purity crystals. Monitor via HPLC (C18 column, 0.1% formic acid in water:methanol = 70:30) to verify purity >98% .
- Challenges : Polar by-products (e.g., unreacted hydrazine derivatives) may require pre-purification via acid-base extraction .
Advanced: What computational approaches are used to predict the reactivity of (5-(Pyridazin-4-yl)pyridin-3-yl)methanol in nucleophilic reactions?
Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., pyridazine C4/C5 positions with Fukui indices >0.1) .
- Molecular Dynamics : Simulate solvation effects in ethanol/water to predict reaction pathways (e.g., SNAr mechanisms at pyridazine nitrogen) .
- Transition State Analysis : Identify energy barriers (~15–25 kcal/mol) for nucleophilic attack using QM/MM hybrid methods .
Advanced: How should conflicting crystallographic data be resolved when determining the molecular structure?
Answer:
- Software Tools : Refine data using SHELXL (for small molecules) to resolve discrepancies in bond lengths (e.g., C–N: 1.33–1.37 Å vs. observed 1.40 Å) .
- Validation : Cross-check with Mercury CSD (Cambridge Structural Database) for expected torsion angles (e.g., pyridazine-pyridine dihedral angles <10°) .
- Twinned Data : Apply twin refinement protocols in SHELXL for high R values (>0.1) .
Advanced: In designing analogs, how does substituent variation impact biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
